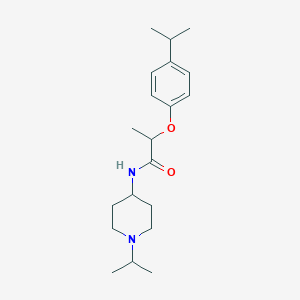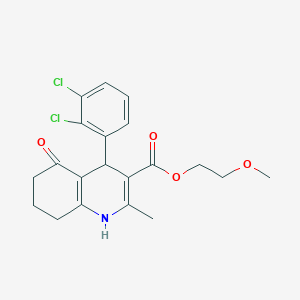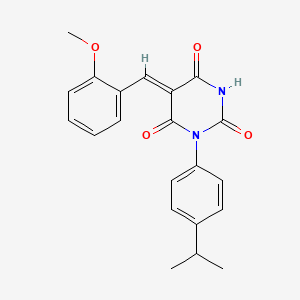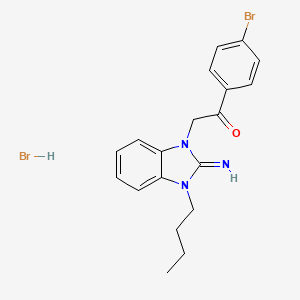
2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as IPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide exerts its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and pain. 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have various biochemical and physiological effects. In cancer research, 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to induce apoptosis (programmed cell death) and inhibit the growth of cancer cells. In neurodegenerative disease research, 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to reduce oxidative stress and inflammation. In pain management research, 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route.
Direcciones Futuras
For research include investigating its pharmacokinetics and pharmacodynamics, optimizing its chemical structure for improved efficacy and safety, and conducting clinical trials to determine its safety and efficacy in humans. Additionally, 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide could be used as a starting point for the development of new compounds with similar or improved therapeutic properties.
Métodos De Síntesis
2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is synthesized through a multi-step process starting with the reaction of 4-isopropylphenol with 1-bromopropane to form 2-(4-isopropylphenoxy)propane. This intermediate is then reacted with 1-isopropyl-4-piperidone to form 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and pain management. In cancer research, 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to inhibit the growth of cancer cells and induce cell death. In neurodegenerative disease research, 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been studied for its potential to protect against oxidative stress and inflammation, which are major contributors to the development of these diseases. In pain management research, 2-(4-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have analgesic properties.
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-14(2)17-6-8-19(9-7-17)24-16(5)20(23)21-18-10-12-22(13-11-18)15(3)4/h6-9,14-16,18H,10-13H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRZCFXLLCPJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-(3-methyl-2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}phenol](/img/structure/B5134357.png)
![4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]methyl}phenol](/img/structure/B5134362.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride](/img/structure/B5134409.png)

![4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B5134418.png)
![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5134427.png)
![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5134428.png)
![2-(3-nitrobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5134432.png)
![2-methoxy-4-(1-propen-1-yl)-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B5134434.png)
![2-(4-bromophenyl)-1-[3-(1-pyrrolidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5134437.png)
![2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B5134443.png)